molecular formula C9H7BrN2 B2937763 5-bromo-2-(1H-pyrrol-1-yl)pyridine CAS No. 383142-29-8

5-bromo-2-(1H-pyrrol-1-yl)pyridine

Cat. No.: B2937763
CAS No.: 383142-29-8
M. Wt: 223.073
InChI Key: FFSASABTRPXORW-UHFFFAOYSA-N
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Description

5-Bromo-2-(1H-pyrrol-1-yl)pyridine is a heterocyclic compound with the molecular formula C9H7BrN2 It is characterized by the presence of a bromine atom at the 5-position of a pyridine ring, which is further substituted with a pyrrole ring at the 2-position

Mechanism of Action

Mode of Action

It’s known that the compound can form hydrogen bonds with active sites of enzymes . This interaction could potentially alter the function of the enzyme, leading to changes in cellular processes.

Result of Action

The ability of the compound to interact with enzyme active sites suggests that it could potentially influence various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(1H-pyrrol-1-yl)pyridine typically involves the reaction of 5-bromo-2-chloropyridine with pyrrole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1H-pyrrol-1-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-(1H-pyrrol-1-yl)pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(1H-pyrrol-1-yl)pyridine is unique due to the specific positioning of the bromine and pyrrole substituents, which confer distinct electronic and steric properties.

Properties

IUPAC Name

5-bromo-2-pyrrol-1-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSASABTRPXORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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